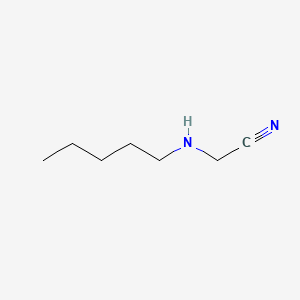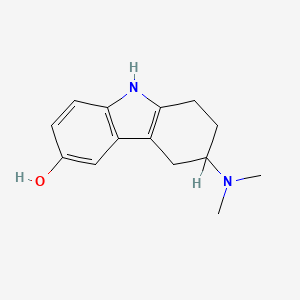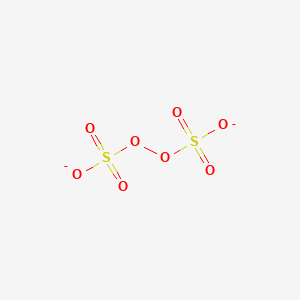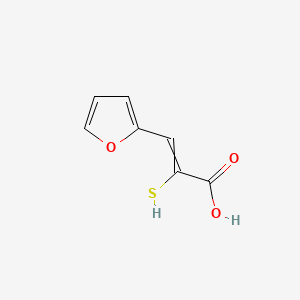
3-N-Butyl-4,5-dihydrophthalide
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-N-Butyl-4,5-dihydrophthalide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 3-N-Butyl-4,5-dihydrophthalide is the long-chain acyl-CoA synthetase 4 (ACSL4) enzyme . ACSL4 plays a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in cellular signaling .
Mode of Action
this compound interacts with its target, ACSL4, by inhibiting its activity . This inhibition disrupts the esterification of arachidonic acid, a process mediated by ACSL4 . The disruption of this process effectively impedes hepatocyte ferroptosis, a form of regulated cell death .
Biochemical Pathways
The action of this compound affects the arachidonic acid metabolism pathway . By inhibiting ACSL4, the compound prevents the conversion of arachidonic acid into its active form, thereby reducing the production of eicosanoids, bioactive lipids that mediate inflammatory responses . This action also impacts the ferroptosis pathway, preventing the iron-dependent cell death that can occur in response to certain physiological conditions .
Pharmacokinetics
This hydroxylation typically occurs on the side chain of the molecule .
Result of Action
The inhibition of ACSL4 by this compound leads to a decrease in the production of eicosanoids, reducing inflammation and other responses mediated by these bioactive lipids . Additionally, by impeding hepatocyte ferroptosis, the compound can protect liver cells from iron-dependent cell death, potentially offering therapeutic benefits in conditions such as metabolic dysfunction-associated fatty liver disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and its pKa, a measure of acid strength, can affect its absorption and distribution within the body . Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes involved in its metabolism, can impact the compound’s bioavailability and overall effect .
Analyse Biochimique
Biochemical Properties
3-N-Butyl-4,5-dihydrophthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the esterification of arachidonic acid . This interaction inhibits the metabolism of arachidonic acid, thereby reducing lipid peroxidation and ferroptosis in hepatocytes . Additionally, this compound has been shown to inhibit the proliferation of smooth muscle cells, which is mediated through its interaction with specific cellular receptors .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of smooth muscle cells and provide neuroprotective effects by attenuating glial activation . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the synthesis of triglycerides and promotes their transport, thereby improving lipid metabolism in hepatocytes . This compound also affects the expression of genes involved in fatty acid metabolism and ferroptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It inhibits the activity of ACSL4, leading to reduced esterification of arachidonic acid and decreased lipid peroxidation . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in lipid metabolism and ferroptosis . The compound also exhibits enzyme inhibition properties, which contribute to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term studies have shown that it maintains its pharmacological activity and continues to exert its effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects and improve lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as ACSL4, which plays a crucial role in the esterification of fatty acids . This interaction affects metabolic flux and metabolite levels, leading to improved lipid metabolism and reduced lipid peroxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which contribute to its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Butyl-4,5-dihydrophthalide can be achieved through various methods. One common approach involves the hydrogenation of 3-N-Butylidenephthalide using a suitable catalyst under controlled conditions . The reaction typically requires a hydrogen pressure of around 1-2 atm and a temperature range of 25-50°C. The catalyst used can be palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of whole-cell biocatalysts. For instance, certain strains of fungi, such as Aspergillus candidus, have been shown to efficiently produce this compound through biotransformation processes . The yield can reach up to 97.6% under optimized conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-N-Butyl-4,5-dihydrophthalide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides
Major Products Formed:
Oxidation: 3-Butyl-3-hydroxyphthalide
Reduction: 3-Butyl-4,5-dihydro-3H-isobenzofuran-1-one
Substitution: Various alkyl or aryl substituted phthalides
Comparaison Avec Des Composés Similaires
3-N-Butyl-4,5-dihydrophthalide is unique due to its specific functional groups and scent profile. Similar compounds include:
3-Butylidenephthalide: Shares a similar structure but differs in its unsaturated bond.
Ligustilide: Another phthalide with similar biological activities but different structural features.
Cnidilide: A phthalide found in the same family of plants with comparable pharmacological properties.
Propriétés
IUPAC Name |
3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKVDODKLJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977545 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-39-7 | |
| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quorum sensing in bacteria, and how does 3-n-Butyl-4,5-dihydrophthalide interact with this system?
A1: Quorum sensing is a communication system bacteria use to coordinate gene expression, including those related to virulence factors, based on population density. [, ] By disrupting this system, it's possible to render pathogenic bacteria less harmful without directly killing them. [] this compound, a compound isolated from celery (Apium graveolens), has demonstrated anti-quorum sensing activity against Chromobacterium violaceum, a bacterium often used as a model for studying quorum sensing. [] While the exact mechanism of action remains unclear, the compound significantly reduced violacein production, a pigment regulated by quorum sensing in C. violaceum. [] This suggests that this compound interferes with the signaling pathways involved in quorum sensing, potentially inhibiting the expression of virulence factors.
Q2: What research supports the identification and isolation of this compound from celery, and what methods were employed?
A2: The identification and isolation of this compound as a potential anti-quorum sensing agent from celery extract involved a multi-step process. [] Initial screening of various herbs and spices identified celery as a promising candidate due to its significant inhibition of violacein production in C. violaceum. [] High-performance thin-layer chromatography (HPTLC) combined with bio-autography further confirmed the presence of an active compound in the celery extract. [] Subsequent isolation was achieved using preparative high-performance liquid chromatography-mass spectrometry (HPLC-MS), which separates and identifies compounds based on their chemical properties. [] Finally, the isolated compound's structure was definitively determined using gas chromatography-mass spectrometry (GC-MS), confirming its identity as this compound (also known as sedanenolide). [] These findings suggest that this compound contributes significantly to the observed anti-quorum sensing activity of celery extract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)





![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)
![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)


![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)


